
1,3-Difluoro-2-nitrobenzene
Overview
Description
1,3-Difluoro-2-nitrobenzene is an organic compound with the molecular formula C6H3F2NO2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a nitro group is attached at the 2 position. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-nitrobenzene can be synthesized through various methods. One common method involves the nitration of 1,3-difluorobenzene. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene. This process can be carried out by treating nitro-meta-difluorobenzene with chlorine gas in the absence of Lewis acids at temperatures ranging from 80 to 250°C .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide are commonly used.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives where the fluorine atoms are replaced by other functional groups.
Reduction: The major product is 1,3-difluoro-2-aminobenzene.
Oxidation: Products can include various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Organic Synthesis
1,3-Difluoro-2-nitrobenzene is primarily used as a building block for the synthesis of more complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals. The compound undergoes various reactions such as nucleophilic substitutions and coupling reactions, allowing for the formation of diverse chemical structures.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Yield |
---|---|---|
Nucleophilic Substitution | Reacts with thiomorpholine dioxide | 95% |
Coupling with Aryl Halides | Forms biaryl compounds | Variable |
Reduction to Amines | Converts to corresponding amines | High |
Medicinal Chemistry
The derivatives of this compound are investigated for their potential biological activities, particularly in the realm of antimicrobial and anticancer properties. Research indicates that nitro compounds can exhibit antineoplastic activity by inhibiting key enzymes involved in cancer metabolism or inducing apoptosis in cancer cells.
Case Study: Anticancer Activity
A study demonstrated that certain nitro-substituted benzene derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism involved the activation of apoptotic pathways in cancer cells, highlighting the potential of this compound derivatives as therapeutic agents.
Materials Science
In materials science, this compound is utilized in the design and synthesis of novel materials with specific electronic or optical properties. It serves as an intermediate for developing liquid crystals and polymers that exhibit unique functionalities.
Table 2: Applications in Materials Science
Application Type | Description |
---|---|
Liquid Crystals | Used in the synthesis of liquid crystal displays |
Polymers | Acts as an intermediate for functional polymers |
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-nitrobenzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the nitro group makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile, facilitating the substitution of fluorine atoms by nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoronitrobenzene: Similar in structure but with fluorine atoms at the 2 and 5 positions.
2,6-Difluoronitrobenzene: Fluorine atoms are at the 2 and 6 positions.
1,4-Difluoro-2-nitrobenzene: Fluorine atoms are at the 1 and 4 positions.
Uniqueness
1,3-Difluoro-2-nitrobenzene is unique due to the specific positioning of the fluorine atoms and the nitro group, which imparts distinct electronic properties to the compound. This unique arrangement makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Biological Activity
1,3-Difluoro-2-nitrobenzene is a compound belonging to the nitrobenzene class, which is characterized by the presence of nitro groups attached to a benzene ring. Its unique structure, featuring two fluorine atoms and a nitro group, contributes to its biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.
This compound is known for its electron-deficient characteristics due to the presence of both fluorine and nitro groups. This property enhances its reactivity in electrophilic aromatic substitution reactions and nucleophilic attacks. The compound can be synthesized through various methods, including the reduction of 2,4-difluoronitrobenzene and direct fluorination techniques .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to release nitric oxide (NO) upon metabolic activation. Studies have shown that nitrobenzenes can generate NO and phenoxyl radicals rapidly, which can modulate various biological processes. The release of NO is significant in pharmacological contexts, as it plays a crucial role in signaling pathways and can influence cellular responses.
Interaction with Immune Cells
Research indicates that fluorinated nitrobenzenes, including this compound, can inhibit immune cell functions. For instance, studies involving related compounds like 1,5-difluoro-2,4-dinitrobenzene have demonstrated their capacity to impair chemotaxis, phagocytosis, exocytosis, and respiratory burst in polymorphonuclear leukocytes at micromolar concentrations. This inhibition suggests that this compound may also exhibit similar effects on immune cell activity.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 1,3-Difluoro-2-nitrobenzene to achieve high purity and yield?
Methodological Answer:
- Use controlled nitration conditions by adjusting temperature (typically 0–5°C for selective nitration), stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄), and reaction time to minimize byproducts .
- Purify via column chromatography or recrystallization using solvents like ether or hexane, as described for structurally similar nitro-fluoroaromatics .
- Monitor reaction progress with HPLC or TLC to ensure intermediate fluorination steps are complete before nitration .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR and ¹H NMR are critical for confirming substituent positions and electronic environments. Fluorine chemical shifts are highly sensitive to para/meta substitution patterns .
- IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and C-F (1250–950 cm⁻¹) stretches.
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns, with ESI-MS or EI-MS recommended for nitroaromatics .
Advanced Research Questions
Q. How do the fluorine substituents in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- Fluorine’s strong electron-withdrawing effect activates the nitro group for NAS. Use Hammett substituent constants (σ) to predict reactivity: meta-F (σ = 0.34) and para-F (σ = 0.06) create a polarized aromatic ring .
- Compare reactivity with analogs like 1-chloro-2,4-dinitrobenzene ( ) to assess fluorine’s deactivating vs. directing effects.
- Experimental validation: Perform kinetic studies with nucleophiles (e.g., amines) under varying pH and solvent polarity .
Q. How can computational modeling predict the regioselectivity of reactions involving this compound?
Methodological Answer:
- Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify electrophilic/nucleophilic sites. Software like Gaussian or ORCA is recommended .
- Molecular electrostatic potential (MEP) maps visualize charge distribution, highlighting reactive positions (e.g., nitro-adjacent carbons) .
- Validate predictions with experimental data from substituent-directed reactions (e.g., Suzuki coupling or amination) .
Q. How can contradictory data on reaction yields or byproduct formation be resolved in studies of this compound?
Methodological Answer:
- Perform systematic reaction parameter screening (temperature, solvent, catalyst) to identify optimal conditions .
- Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) to detect trace impurities or isomers .
- Cross-reference with literature on structurally similar compounds (e.g., 1-fluoro-2,4-dinitrobenzene in ) to contextualize anomalies .
Q. Safety and Best Practices
Q. What are the critical safety protocols for handling this compound in the laboratory?
Methodological Answer:
- Use fume hoods , nitrile gloves , and chemical-resistant goggles to avoid dermal/ocular exposure. Nitroaromatics are irritants and potential mutagens .
- Store in airtight containers under inert gas (N₂ or Ar) to prevent degradation .
- Dispose of waste via neutralization (e.g., reduction of nitro groups with NaHSO₃) followed by incineration by licensed facilities .
Properties
IUPAC Name |
1,3-difluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNCMIDZGFCTST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172559 | |
Record name | 1,3-Difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-24-5 | |
Record name | 1,3-Difluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19064-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Difluoro-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-difluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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